molecular formula C12H21NO5 B8027602 di-tert-Butyl 2-oxoethyliminodicarboxylate

di-tert-Butyl 2-oxoethyliminodicarboxylate

Cat. No.: B8027602
M. Wt: 259.30 g/mol
InChI Key: LAQWORBIRNDHQO-UHFFFAOYSA-N
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Description

Di-tert-Butyl 2-oxoethyliminodicarboxylate is an organic compound with the molecular formula C12H21NO5. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by its tert-butyl groups and an oxoethyliminodicarboxylate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-Butyl 2-oxoethyliminodicarboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Di-tert-Butyl 2-oxoethyliminodicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include tert-butyl esters, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Di-tert-Butyl 2-oxoethyliminodicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which di-tert-Butyl 2-oxoethyliminodicarboxylate exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic addition, substitution, and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-Butyl 2-oxoethyliminodicarboxylate is unique due to its dual functional groups, which provide versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of a wide range of compounds, distinguishing it from other similar molecules .

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(2-oxoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQWORBIRNDHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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